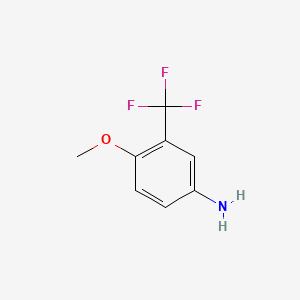

4-Methoxy-3-(trifluoromethyl)aniline

Description

4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7, molecular formula C₈H₈F₃NO) is a fluorinated aniline derivative featuring a methoxy (-OCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. This compound is commercially available and widely used as a building block in organic synthesis, particularly for constructing bicyclic heterocycles (e.g., quinolines, benzimidazoles) relevant to pharmaceuticals with antitumor and antiviral activities . Its crystal structure reveals that the methoxy group is inclined at 8.7° relative to the benzene ring plane, influencing steric and electronic properties .

Key applications include:

Propriétés

IUPAC Name |

4-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJCPOVTPNWVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344957 | |

| Record name | 4-methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-15-7 | |

| Record name | 4-methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methoxybenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitration of 2-Trifluoromethyl Toluene to 4-Nitro-2-trifluoromethyl Toluene

- Starting Material: 2-Trifluoromethyl toluene

- Nitrating Agents: Nitric acid, sodium nitrate, potassium nitrate (used individually or in combination)

- Solvents: Dichloromethane, dichloroethane, chloroform, acetic acid, sulfuric acid

- Reaction Conditions:

- Temperature: Typically between -10°C to 60°C, with preferred control at 0 to 30°C during addition of nitrating agent.

- Addition: Dropwise addition of nitrating agent to the cooled solution of 2-trifluoromethyl toluene in solvent.

- Reaction Time: 1–4 hours post-addition stirring.

- Workup: Quenching in ice water, extraction with organic solvents such as dichloromethane or ethyl acetate, followed by solvent removal under reduced pressure.

- Product: 4-Nitro-2-trifluoromethyl toluene, often obtained as a light yellow oil with yields up to 97%.

- Purification: Can be used crude or purified by vacuum distillation or recrystallization.

Reduction of 4-Nitro-2-trifluoromethyl Toluene to 4-Methoxy-3-(trifluoromethyl)aniline

- Reducing Agents:

- Metallic powders such as iron powder or zinc powder.

- Catalytic hydrogenation using palladium on carbon, platinum on carbon, or Raney nickel under hydrogen atmosphere.

- Chemical reducing agents like stannous chloride or sodium thiosulfate.

- Solvents: Methanol, ethanol, isopropanol, tetrahydrofuran (oxolane), water, or mixtures thereof.

- Reaction Conditions:

- Temperature range: 10°C to 100°C depending on the method.

- Time: 2 to 36 hours, with catalytic hydrogenation typically requiring 6 hours at 50°C and 0.5 MPa hydrogen pressure.

- For iron/HCl reduction, heating to reflux (~100°C) for 5–6 hours is common.

- Workup and Purification:

- After completion, filtration to remove catalyst or metallic residues.

- Concentration of filtrate and crystallization from solvents such as diisopropyl ether.

- Neutralization with aqueous base (e.g., 20% NaOH) to liberate the free amine.

- Drying and further recrystallization to achieve purity >98% by HPLC.

- Yields: Typically range from 56% to 61% for isolated pure product.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Nitration | 2-Trifluoromethyl toluene, HNO3/H2SO4, DCM solvent | 0 to 30 | 1–4 | 97 | - | Light yellow oil, crude used |

| Reduction (Catalytic) | 4-Nitro-2-trifluoromethyl toluene, Pd/C, MeOH, H2 | 50 | 6 | 58 | >98 | 0.5 MPa H2 pressure |

| Reduction (Iron/HCl) | 4-Nitro-2-trifluoromethyl toluene, Fe powder, HCl, H2O | 70 to reflux (100) | 5–6 | 61 | >98 | Reflux with stirring |

| Purification | Crystallization from diisopropyl ether, NaOH neutralization | Room temp | - | - | >98 | Pale yellow solid |

- The molecular weight of this compound is approximately 175.15 g/mol.

- Product identity and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy showing characteristic aromatic and methoxy proton signals.

- Liquid Chromatography-Mass Spectrometry (LCMS) confirming molecular ion at m/z 175.2.

- High-performance liquid chromatography (HPLC) purity exceeding 98%.

- The reduction step can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm reaction completion.

The two-step preparation method starting from 2-trifluoromethyl toluene involving nitration followed by reduction is well-established, operationally simple, and scalable for industrial production. The choice of reducing agent and conditions can be optimized depending on equipment availability and desired throughput. The process yields high purity this compound suitable for further synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-3-(trifluoromethyl)aniline undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the methoxy and trifluoromethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like sodium hydride and alkyl halides are used under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₈H₈F₃NO

- Molecular Weight : 191.15 g/mol

- Appearance : Pale pink powder/crystals

- Melting Point : 58 °C – 60 °C

Organic Synthesis

4-Methoxy-3-(trifluoromethyl)aniline is predominantly utilized as a substrate in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Synthesis of Heterocycles : This compound is instrumental in producing bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. These heterocycles are crucial in developing active pharmaceutical ingredients (APIs) due to their biological activities .

- Pharmaceutical Intermediates : It serves as an intermediate in synthesizing trifluoromethyl-containing phthalic acid diamides, which are effective pesticides . The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds.

Medicinal Chemistry

Research indicates that this compound derivatives exhibit promising pharmacological properties:

- Antitumor and Antiviral Activities : Compounds derived from this aniline have shown potential antitumor and antiviral effects, making them candidates for drug development .

- Biotransformation Studies : In pharmacokinetic studies, this compound has been used to investigate the biotransformation processes of new drug candidates. For example, a recent study identified metabolites formed through hydrolysis after administering a drug containing this aniline to animal models .

Agrochemicals

The compound is also significant in the agrochemical sector:

- Pesticide Development : As an intermediate for synthesizing pesticides, its fluorinated structure contributes to the efficacy and stability of agricultural chemicals . The incorporation of trifluoromethyl groups often enhances the performance of these agrochemicals.

Material Science

In material science applications:

- Polymer Chemistry : The unique properties of fluorinated compounds like this compound make them valuable in developing high-performance polymers with enhanced thermal stability and chemical resistance .

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing a series of antitumor agents utilized this compound as a key building block. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 2: Biotransformation Analysis

Research involving the administration of a drug containing this aniline to Wistar rats revealed that it undergoes hydrolysis to form two primary metabolites. These metabolites were analyzed using HPLC-MS/MS techniques to assess their pharmacokinetic profiles, providing insights into their potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, contributing to its antitumor and antiviral activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of trifluoromethyl- and methoxy-substituted anilines depend on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

Electronic Effects :

- The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity. In this compound, the -OCH₃ group (electron-donating) at position 4 counterbalances the electron-withdrawing -CF₃ at position 3, creating a polarized aromatic system ideal for nucleophilic reactions .

- In contrast, 3-(Trifluoromethyl)aniline lacks the methoxy group, making it less reactive in coupling reactions but more lipophilic, which improves membrane permeability in drug candidates .

Biological Activity :

- 4-Chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) incorporates a chloro group and trifluoromethoxy (-OCF₃) group, which may enhance binding to hydrophobic enzyme pockets compared to -CF₃ .

- 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) shows altered regioselectivity in substitution reactions due to fluorine’s electronegativity, making it useful in agrochemical synthesis .

Key Findings :

- Hydrolysis Stability : this compound is a stable hydrolysis product of carboxamide drugs, confirmed in vivo (rat/rabbit plasma) without in vitro decomposition artifacts .

- Metal-Free Reactions : 3-(Trifluoromethyl)aniline reacts with sulfonyl isocyanates under mild conditions to form sulfonylureas, highlighting its utility in green chemistry .

Activité Biologique

4-Methoxy-3-(trifluoromethyl)aniline, also known as a derivative of anisidine, has garnered attention in various fields of research due to its significant biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group at the para position and a trifluoromethyl group at the meta position on the aromatic ring. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3N1O1 |

| CAS Number | 393-15-7 |

| Molecular Weight | 201.16 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group significantly enhances the compound's lipophilicity, which can improve cellular membrane permeability.

Target Interaction

- Covalent Bond Formation : The compound interacts with biological targets through covalent bonding, leading to alterations in protein structure and function.

- Biochemical Pathways : It is involved in synthesizing substituted bicyclic heterocycles, such as quinolines and benzimidazoles, which have demonstrated antitumor and antiviral properties .

Antitumor Activity

Research indicates that derivatives of this compound exhibit strong antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds containing the trifluoromethyl group can enhance the potency of inhibitors targeting specific cancer pathways.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | |

| HeLa (Cervical Cancer) | 3.8 | |

| A549 (Lung Cancer) | 4.5 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research has indicated that certain derivatives can inhibit viral replication through mechanisms involving interference with viral entry or replication processes .

Case Studies

- Antitumor Efficacy Study : A study published in Cell Systems demonstrated that a derivative of this compound showed significant inhibition of cell proliferation in MCF-7 and HeLa cells. The study highlighted the compound's potential as a lead for developing new anticancer agents .

- Antiviral Mechanism Investigation : Another research effort focused on the antiviral activity of trifluoromethyl-substituted anilines against HIV. The findings suggested that these compounds could effectively inhibit reverse transcriptase, providing a foundation for further drug development .

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-3-(trifluoromethyl)aniline, and what critical reaction conditions must be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, in a recent study, this compound was prepared by reacting 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine with trifluoroacetic acid (TFA) in sec-butanol under reflux, followed by purification via silica gel chromatography (hexane:EtOAc 3:7) . Key conditions include:

- Temperature : Reflux conditions (typically 80–100°C).

- Catalyst : Acidic conditions (TFA) to activate the substrate.

- Purification : Column chromatography to isolate the product from byproducts.

Alternative routes involve chlorination of precursor anilines (e.g., 2-chloro-3-(trifluoromethyl)aniline) using reagents like Cl2 or SO2Cl2, requiring strict control of stoichiometry to avoid over-chlorination .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- <sup>1</sup>H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range, with splitting patterns indicating substituent positions. The methoxy group appears as a singlet near δ 3.8 ppm.

- <sup>19</sup>F NMR : A singlet for the trifluoromethyl group (δ -60 to -65 ppm) confirms its presence .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm<sup>-1</sup>) and N-H (3300–3500 cm<sup>-1</sup>) bonds are critical markers.

- Mass Spectrometry : The molecular ion peak at m/z 191.15 (C8H8F3NO) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from impurities or regioisomeric byproducts. To address this:

- Purification : Use preparative HPLC or repeated recrystallization to isolate pure fractions.

- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with density functional theory (DFT)-calculated values. For example, studies on similar trifluoromethylated anilines used B3LYP/6-311++G(d,p) basis sets to predict chemical shifts, achieving <1 ppm deviation from experimental data .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., orthorhombic Pbca space group, a = 5.4140 Å, b = 14.880 Å, c = 21.304 Å) .

Q. What role does the crystal structure of this compound play in designing its derivatives for pharmaceutical applications?

- Methodological Answer : The compound crystallizes in an orthorhombic system (Pbca) with a density of 1.393 g/cm³. Key structural insights include:

- Intermolecular Interactions : Hydrogen bonding between NH2 and methoxy groups stabilizes the lattice, influencing solubility and melting point.

- Packing Efficiency : The planar aromatic ring allows π-π stacking, which can be exploited to enhance binding affinity in drug candidates .

Design Strategy : Introduce bulkier substituents at the 2-position to disrupt packing and improve bioavailability.

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Trifluoromethyl Group : Strong electron-withdrawing effect (-I) activates the ring for NAS at the para position relative to itself.

- Methoxy Group : Electron-donating (+M) effect directs electrophiles to the ortho/para positions.

Experimental Validation : - Kinetic Studies : Monitor reaction rates with varying electron-deficient aryl halides.

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactive sites. For example, the LUMO of this compound is localized at the 5-position, favoring attack by nucleophiles .

Q. What computational methods are recommended to predict the metabolic stability of this compound-derived pharmaceuticals?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify potential oxidation sites.

- ADMET Prediction : Use tools like SwissADME to calculate logP (2.1), polar surface area (41.5 Ų), and blood-brain barrier permeability.

- Docking Studies : Assess binding to metabolic enzymes (e.g., CYP3A4) using AutoDock Vina. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.